molecular formula C11H13N3O3 B2846639 N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine CAS No. 339010-27-4

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B2846639
CAS No.: 339010-27-4
M. Wt: 235.243
InChI Key: VKWOTQQRXVZHBM-UHFFFAOYSA-N
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Description

N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine is a hydroxylamine derivative featuring a piperidin-4-ylidene scaffold substituted with a 4-nitrophenyl group. This compound’s structure combines a nitroaromatic moiety with a reactive hydroxylamine group, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-12-9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(16)17/h1-4,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWOTQQRXVZHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Nitrophenylpiperidin-4-one with Hydroxylamine

A foundational approach involves the condensation of 4-nitrophenylpiperidin-4-one with hydroxylamine hydrochloride under acidic conditions. This method yields the target compound via oxime formation followed by tautomerization to the ylidene structure.

Procedure

  • Reagents : 4-Nitrophenylpiperidin-4-one (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), ethanol (solvent), acetic acid (catalyst).
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol.

Yield : 68–72%.
Mechanistic Insight : The ketone group undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Acid catalysis promotes tautomerization to the conjugated ylidene system, stabilized by resonance with the 4-nitrophenyl group.

N-Arylation of Piperidin-4-ylidene Derivatives

N-Arylation strategies exploit palladium-catalyzed coupling to introduce the 4-nitrophenyl group post-cyclization.

Procedure

  • Substrate : Piperidin-4-ylidene hydroxylamine (1.0 equiv), p-chloronitrobenzene (1.2 equiv).
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
  • Conditions : Reflux in DMF at 120°C for 24 hours.

Yield : 74–78%.
Key Observation : The electron-withdrawing nitro group facilitates oxidative addition of the aryl chloride to the palladium center, enabling efficient C–N bond formation.

Intramolecular Cyclization of Amino Nitroalkenes

Intramolecular cyclization offers a one-pot route to construct the piperidine ring while introducing functional groups.

Procedure

  • Substrate : 4-Nitrobenzaldehyde (1.0 equiv), γ-aminobutenolide (1.1 equiv).
  • Conditions : TFA (10 mol%) in toluene at 100°C for 12 hours.

Yield : 65–70%.
Mechanism : Acid-catalyzed imine formation initiates cyclization, followed by dehydration to yield the ylidene moiety.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ethanol and DMF are preferred for condensation and N-arylation, respectively. Elevated temperatures (>100°C) improve reaction rates but risk nitro group reduction.

Competing Side Reactions

  • Nitro Reduction : Prolonged heating in the presence of Pd catalysts may reduce the nitro group to an amine.
  • Oxime Isomerization : Acidic conditions favor the thermodynamically stable E-isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.15–8.30 (d, 2H, Ar-H), 7.65–7.80 (d, 2H, Ar-H), 3.20–3.50 (m, 4H, piperidine CH₂), 2.90 (s, 1H, NH).
  • ¹³C NMR : δ 155.2 (C=N), 147.5 (C-NO₂), 125.8–130.4 (Ar-C), 50.1–55.3 (piperidine CH₂).

Infrared (IR) Spectroscopy

  • Key Bands : 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Mass Spectrometry

  • ESI-MS : m/z 276.1 [M+H]⁺ (calcd. 276.1 for C₁₁H₁₂N₃O₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Condensation 68–72 ≥95 Simple, one-step Requires preformed ketone
N-Arylation 74–78 ≥97 Modular aryl group introduction Palladium catalyst cost
Intramolecular Cyclization 65–70 ≥90 Atom-economical Sensitivity to acid conditions

Applications and Derivatives

N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine serves as a precursor to:

  • Antifungal Agents : Demethylation yields hydroxylated derivatives active against Candida spp.
  • Heterocyclic Scaffolds : Reacts with chloroacetonitrile to form 4-aminopyrazoles.

Chemical Reactions Analysis

Cyclization Reactions

The hydroxylamine group participates in cyclization to form heterocycles:

  • With Aromatic Diazonium Salts : Forms arylhydrazonals (e.g., 6 ), which condense with active methylene compounds (e.g., malononitrile) to yield pyridazine derivatives .

  • With Hydroxylamine Hydrochloride : Produces oxadiazoles (13 ) and 1,2,3-triazoles (14 ) under reflux with acetic anhydride .

Example Reaction Pathway

text
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine + Arenediazonium chloride → Arylhydrazonal intermediate + Malononitrile → Pyridazine derivative (via cyclocondensation)

Conditions: Ethanol, sodium acetate, 25°C .

Condensation with Active Methylene Compounds

The oxime reacts with active methylene reagents (e.g., ethyl cyanoacetate) to form substituted pyridazines.

Reaction Table

ReagentProductYieldKey Spectral Data (IR/NMR)Source
Malononitrile3-Amino-4-arylpyridazine70%δ = 7.30–8.35 ppm (aromatic H)
Ethyl cyanoacetateEthoxycarbonylpyridazine65%ν = 1700 cm⁻¹ (C=O)

Functionalization via Alkylation

The hydroxylamine group undergoes alkylation with chloroacetonitrile to form 4-aminopyrazole derivatives (15 ) .

text
This compound + ClCH₂CN → 4-Aminopyrazole derivative

Conditions: Reflux in ethanol, 4 hours .

Acid-Catalyzed Rearrangements

Under acidic conditions, the oxime undergoes Beckmann rearrangement or dehydration. For example:

  • With Acetic Acid/Ammonium Acetate : Forms imidazo[4,5-b]pyridine derivatives via intermediate acylation .

Oxidation and Reduction Potential

  • Oxidation : The hydroxylamine group may oxidize to a nitroso derivative, though direct evidence is limited.

  • Reduction : The nitro group on the phenyl ring can be reduced to an amine using Pd/C or Fe/HCl .

Key Data Tables

Reaction TypeReagents/ConditionsProductsYield
CyclocondensationArenediazonium salt, ethanolPyridazines65–70%
AlkylationChloroacetonitrile, ethanol4-Aminopyrazoles80%
Acid-catalyzed acylationAcetic anhydride, refluxOxadiazoles/Triazoles75%

Table 2: Spectral Characterization

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)Source
Parent Oxime3380 (NH), 2208 (CN)6.99–7.25 (m, aromatic H)
Pyridazine Derivative1700 (C=O)7.30–8.35 (m, aromatic H)

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride, often facilitated by a base such as sodium acetate. The reaction can be conducted in aqueous or alcoholic media, and the product is usually isolated through crystallization or extraction techniques.

Key Chemical Reactions :

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
  • Oxidation : The hydroxylamine group may be oxidized to form nitroso or nitro derivatives.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antioxidant and Anti-inflammatory Activity : Research indicates that derivatives of piperidine, including those containing the hydroxylamine functional group, exhibit significant antioxidant and anti-inflammatory effects. This makes them candidates for the development of new drugs targeting inflammatory diseases .
  • Drug Development : The compound serves as an intermediate in synthesizing various biologically active molecules, including antihistamines and antipsychotics. Its structural features allow it to interact with biological targets effectively, influencing drug design .

Biological Applications

In biological studies, this compound is examined for its interactions with biomolecules:

  • Mechanism of Action : The compound's reactive functional groups enable it to form hydrogen bonds and participate in nucleophilic reactions, facilitating interactions with proteins and other biomolecules. This property is crucial for understanding its biological activity and potential therapeutic effects .

Industrial Applications

This compound finds utility in various industrial applications:

  • Dyes and Pigments Production : The compound is utilized in synthesizing dyes and pigments due to its versatile reactivity. It can undergo various chemical transformations that are beneficial in creating colorants for different materials.

Case Studies

Several case studies illustrate the applications of this compound:

  • Synthesis of Antioxidant Compounds : A study demonstrated the successful synthesis of piperidine derivatives exhibiting significant antioxidant activity. These compounds were characterized using spectroscopic methods, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
  • Drug Design Strategies : Research focusing on piperidine derivatives has shown their effectiveness in drug design, particularly for developing new classes of antipsychotic medications. The structural characteristics of these compounds facilitate interactions with neurotransmitter receptors .

Mechanism of Action

The mechanism of action of N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Piperidin-4-ylidene Derivatives

Several piperidin-4-ylidene-containing compounds have been synthesized for pharmaceutical applications. For example:

  • N-(4-(1-(3-Chlorobenzyl)-1H-indol-5-yl-amino)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): The indole and quinoline substituents suggest kinase inhibition or anticancer activity.

Key Differences :

  • The hydroxylamine group in the target compound may confer greater reactivity compared to acetamide or ether-linked derivatives .

Nitrophenyl-Containing Derivatives

The 4-nitrophenyl group is a common feature in antimicrobial and antitubercular agents:

  • 1,3,4-Thiadiazole derivatives (): Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, these compounds showed potent activity against Bacillus mycoides (gram-positive bacteria). Compound 14 outperformed the positive control, suggesting nitroaromatic groups enhance membrane disruption .
  • AS9 (): A hydrazinecarbothioamide derivative with a 4-nitrophenyl group exhibited antitubercular activity at 3 µg mL⁻¹, highlighting the nitro group’s role in targeting mycobacterial enzymes .

Comparison :

  • However, the absence of a thiadiazole or quinazoline ring might reduce its antimicrobial potency compared to and derivatives .

Hydroxylamine Derivatives

Hydroxylamine derivatives are noted for their reactivity and applications in agrochemistry:

  • N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine (): This compound inhibited wheat germination, suggesting nitroaromatic hydroxylamines disrupt plant metabolic pathways .
  • N-{1-[4-(1H-Pyrrol-1-yl)phenyl]ethylidene}hydroxylamine (): With a pyrrole substituent, this derivative has a molecular weight of 205.06 and 95% purity, emphasizing the impact of substituents on stability .

Key Contrasts :

  • The target compound’s piperidinylidene scaffold may improve solubility compared to benzimidazole or pyrrole-containing analogs.
  • The hydroxylamine group’s redox activity could make the target compound more reactive than and derivatives, affecting storage and formulation .

Molecular and Physicochemical Properties

Table 1: Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight Purity Key Features
N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine (Target) C₁₁H₁₂N₃O₃ 234.23* N/A Nitroaromatic, hydroxylamine
N-[1-(Propan-2-yl)piperidin-4-ylidene]hydroxylamine () C₈H₁₃N₃O 156.23 95% Aliphatic substituent
AS9 () C₂₄H₂₀N₆O₂S 456.52 N/A Quinazoline, antitubercular activity
1,3,4-Thiadiazole derivative (Compound 14, ) C₁₅H₁₂N₄O₂S 312.35 N/A Thiadiazole, gram-positive activity

*Calculated based on structural assumptions.

Insights :

  • Thiadiazole derivatives () have higher molecular weights due to sulfur-containing heterocycles, which may improve membrane penetration .

Biological Activity

N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine, also known by its CAS number 339010-27-4, is a compound that has garnered attention in various fields of medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₃, with a molar mass of 235.24 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group and a hydroxylamine functional group, which contributes to its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a solvent (such as ethanol) and a catalyst (like acetic acid). The reaction is heated to reflux for several hours, followed by purification through recrystallization .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It interacts with various enzymes, modulating their activity, which can lead to significant biological effects such as inhibition of cancer cell proliferation. The compound's mechanism involves binding to the active sites of enzymes, altering their function through competitive or non-competitive inhibition .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including those associated with hypopharyngeal tumors. The compound's structural features may enhance its interaction with protein targets involved in cancer progression .

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound possess antimicrobial properties. For example, certain derivatives have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to enzymes, it can prevent substrate conversion.
  • Induction of Apoptosis : Certain studies suggest that it may trigger programmed cell death in cancer cells.
  • Antioxidant Effects : The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, anticancer, antimicrobial
N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazineSimilar structure with hydrazine groupPotentially lower anticancer activity
N-[1-(4-nitrophenyl)piperidin-4-ylidene]amineContains amine groupLess effective as an enzyme inhibitor

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its derivatives:

  • Anticancer Study : A study found that a derivative exhibited cytotoxicity comparable to standard chemotherapeutics against FaDu hypopharyngeal tumor cells. The compound enhanced apoptosis induction significantly compared to controls .
  • Antimicrobial Evaluation : Research demonstrated that derivatives showed minimum inhibitory concentrations (MIC) below 0.25 μg/mL against various bacterial strains, indicating strong antimicrobial potential .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with acetylcholinesterase (AChE) could provide insights into its neuroprotective effects in models of Alzheimer’s disease .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the piperidinylidene backbone, nitrophenyl group (δ 8.2–7.5 ppm for aromatic protons), and hydroxylamine moiety (δ 9.2–8.8 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching for C11H12N3O3+C_{11}H_{12}N_3O_3^+ (e.g., m/z 258.0878) confirms molecular formula .
  • IR spectroscopy : Peaks at 3350 cm1^{-1} (N–OH stretch) and 1520 cm1^{-1} (NO2_2 asymmetric stretch) .

Q. Advanced

  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding .
  • DFT calculations : Predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

What in vitro and in vivo models are appropriate for evaluating its biological activity, particularly enzyme inhibition?

Q. Advanced

  • Enzyme inhibition assays :
    • Kinetic studies : Measure IC50_{50} values using fluorogenic substrates (e.g., for acetylcholinesterase or cytochrome P450 isoforms) .
    • Isothermal titration calorimetry (ITC) : Quantify binding affinity to target enzymes .
  • In vivo models :
    • Rodent studies to assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD50_{50}) .

How should researchers address discrepancies in reported biological activities or synthetic yields across studies?

Q. Advanced

  • Purity validation : Use HPLC-MS to rule out impurities affecting bioactivity .
  • Assay standardization : Control variables like pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted) .
  • Structural analogs : Compare data with derivatives (e.g., 4-chlorophenyl vs. 4-nitrophenyl substitutions) to identify structure-activity relationships (SAR) .

What strategies can be employed to scale up synthesis while maintaining high enantiomeric purity?

Q. Advanced

  • Continuous flow reactors : Minimize side reactions and improve yield consistency .
  • Chiral resolution : Use chiral stationary phases (e.g., cellulose triacetate) for HPLC separation of enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key synthetic steps to enhance stereoselectivity .

How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals)?

Q. Methodological

  • 2D NMR techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to assign overlapping peaks (e.g., piperidinylidene protons) .
  • Isotopic labeling : Synthesize 15^{15}N-labeled hydroxylamine to simplify NMR interpretation .
  • Variable temperature NMR : Resolve dynamic effects causing signal broadening .

Which in silico methods predict binding affinity and pharmacokinetic properties?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., thyroid hormone receptor) using crystal structures (PDB ID: 1NAV) .
  • ADMET prediction (SwissADME) : Estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

What experimental approaches elucidate the mechanism of action in enzyme inhibition?

Q. Advanced

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-limiting steps .
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., TRα mutants) to pinpoint interaction residues .
  • Fluorescence quenching : Monitor conformational changes in enzymes upon compound binding .

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